1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine
Description
Historical Evolution of Oxadiazole-Based Pharmacophores
The journey of 1,2,4-oxadiazoles in medicinal chemistry began with their first synthesis by Tiemann and Krüger in 1884 through the reaction of amidoximes with acyl chlorides. For decades, these compounds remained chemical curiosities until their bioisosteric potential was recognized in the 1970s. A pivotal moment occurred in 1998 with the discovery that 1,2,4-oxadiazole-containing compounds could mimic peptide bonds in protease inhibitors, sparking renewed interest.
The 21st century saw exponential growth in applications, driven by advances in synthetic methodologies. Microwave-assisted cyclization (2005–2010) reduced reaction times from hours to minutes while improving yields. Parallel developments in computational chemistry enabled rational design of 1,2,4-oxadiazole derivatives with optimized binding affinities. By 2020, over 50 clinical candidates featuring this core had entered trials, primarily in oncology and infectious diseases.
Structural Significance of 1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine in Heterocyclic Drug Design
The compound’s structure (C~10~H~9~ClN~4~O, molecular weight 236.66 g/mol) demonstrates three critical design elements:
5-(4-Chlorophenyl) Substituent :
- The chlorine atom at the para position induces a strong electron-withdrawing effect (-σ = 0.23, +σ = 0.11), stabilizing the oxadiazole ring against nucleophilic attack.
- Lipophilicity (clogP ≈ 2.8) enhances membrane permeability, as demonstrated in comparative studies of chlorinated vs. non-chlorinated analogs.
3-Ethanamine Sidechain :
Oxadiazole Core :
Table 1: Comparative Properties of 1,2,4-Oxadiazole Derivatives
| Property | 1-[5-(4-Cl-Ph)-Oxadiazol-3-yl]ethanamine | 5-Phenyl Analog (No Cl) | 3-Methyl Substituent |
|---|---|---|---|
| clogP | 2.8 | 2.1 | 1.9 |
| Polar Surface Area (Ų) | 68 | 58 | 45 |
| Metabolic Stability (t1/2) | 6.3 h | 4.1 h | 5.7 h |
| CYP3A4 Inhibition (IC50) | >50 μM | 32 μM | 45 μM |
Data adapted from recent structure-property relationship studies.
Synthetic routes to this compound typically employ microwave-assisted cyclization (Entry 6, Table 1 in source), where 4-chlorobenzamidoxime reacts with ethyl glycinate hydrochloride under basic conditions. This method achieves yields >85% in <15 minutes, representing a 12-fold efficiency improvement over traditional thermal methods.
Properties
Molecular Formula |
C10H10ClN3O |
|---|---|
Molecular Weight |
223.66 g/mol |
IUPAC Name |
1-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethanamine |
InChI |
InChI=1S/C10H10ClN3O/c1-6(12)9-13-10(15-14-9)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 |
InChI Key |
KOCFZDCYTUODHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOC(=N1)C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. A common method includes reacting 4-chlorobenzohydrazide with acetic anhydride, followed by cyclization with phosphorus oxychloride to form the oxadiazole ring.
Chemical Reactions Analysis
This compound can undergo several chemical reactions, including:
- Oxidation Using oxidizing agents such as potassium permanganate or hydrogen peroxide can lead to corresponding oxadiazole derivatives.
- Reduction Reducing agents like lithium aluminum hydride can be used to carry out reduction reactions, resulting in amine derivatives.
- Substitution Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
This compound has applications in various scientific research fields:
- Chemistry It serves as a building block in synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
- Biology Studies have indicated its effectiveness against various bacterial and fungal strains as an antimicrobial agent.
- Medicine It has been explored as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.
- Industry Due to its unique chemical properties, it is used in developing new materials, including polymers and coatings.
Biological Activity
Oxadiazole derivatives exhibit significant antioxidant properties. For example, studies utilizing the DPPH radical scavenging method have demonstrated that derivatives with similar structures can achieve high radical scavenging abilities, suggesting their potential as antioxidants in therapeutic applications.
Table 1. DPPH Radical Scavenging Activity
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 88.6% |
| Oxadiazole Derivative | 87.7% |
| Other Compounds | 78.6% |
Chemical Reactions Analysis
1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted oxadiazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research has explored its use as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it binds to bacterial DNA, inhibiting replication and transcription processes. In anti-inflammatory applications, it modulates the activity of enzymes involved in the inflammatory response, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,2,4-Oxadiazole Derivatives
Key Observations :
- The trifluoromethyl analog () introduces stronger electron-withdrawing properties, which may alter binding kinetics in target receptors.
- Steric Effects : The isopropyl-substituted derivative () increases steric bulk, which could enhance selectivity for hydrophobic binding pockets but reduce solubility.
Heterocycle Bioisosteres
Table 2: Comparison with 1,2,4-Triazole Analogs
Key Observations :
- Metabolic Stability : The 1,2,4-oxadiazole core is more resistant to hydrolysis compared to 1,2,4-triazoles due to the oxygen atom replacing a nitrogen, making it preferable in prodrug design .
- TAAR1 Agonism : Both heterocycles show relevance in targeting TAAR1, but the triazole analog () has been explicitly studied for antipsychotic efficacy, suggesting the oxadiazole variant may require functionalization to achieve similar potency.
Key Observations :
- The 4-chlorophenyl group is a common pharmacophore in cannabinoid receptor ligands (e.g., rimonabant ), suggesting the target compound may interact with similar targets.
- Safety data for the target compound are sparse, but hydrochloride salts of related oxadiazoles are generally stable under ambient conditions .
Biological Activity
1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : C9H7ClN2O
- Molecular Weight : 210.62 g/mol
- CAS Number : 685123-47-1
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate hydrazides with carboxylic acids under dehydrating conditions. The introduction of the chlorophenyl group is achieved through substitution reactions that enhance the compound's biological activity.
Antioxidant Activity
Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant antioxidant properties. For instance, studies utilizing the DPPH radical scavenging method have shown that derivatives with similar structures can achieve high radical scavenging abilities, indicating potential for use as antioxidants in therapeutic applications .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 88.6% |
| Oxadiazole Derivative (similar structure) | 87.7% |
| Other Compounds | 78.6% |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial effects.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | 0.013 |
Notably, the presence of halogen substituents like chlorine has been linked to enhanced bioactivity in related compounds .
Anticancer Potential
Recent investigations into the anticancer properties of oxadiazole derivatives have shown that they can act as effective inhibitors in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation.
Case Studies
One notable study focused on a series of oxadiazole derivatives where this compound was evaluated for its cytotoxicity against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects compared to control groups, suggesting its potential as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for 1-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine?
The synthesis typically involves cyclocondensation of precursors such as nitriles and hydroxylamine derivatives under controlled conditions. For example, the oxadiazole ring can be formed via a two-step process: (1) reaction of a nitrile with hydroxylamine to generate an amidoxime intermediate, followed by (2) cyclization using a dehydrating agent like trifluoroacetic anhydride. Reaction conditions (e.g., temperature, solvent polarity, and catalysts) significantly influence yield and purity. Ethanol or acetonitrile are common solvents, and yields range from 60–85% depending on substituent steric effects .
Q. How is the compound characterized to confirm its structure and purity?
Structural confirmation relies on spectroscopic techniques:
- NMR : - and -NMR identify proton and carbon environments, with aromatic protons of the 4-chlorophenyl group appearing as doublets (~7.4–7.6 ppm) and the oxadiazole ring carbons resonating at ~165–170 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 250.05 for the free base).
- Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl percentages (±0.3% tolerance). Purity is assessed via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
Q. What initial biological screening assays are recommended for this compound?
Initial screens should prioritize:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) values compared to standard antibiotics.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine IC.
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify potential molecular targets. Dose-response curves (0.1–100 µM) are recommended .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model binding modes. Key steps:
- Target Selection : Prioritize proteins with known oxadiazole interactions (e.g., kinase ATP-binding pockets or bacterial enoyl-ACP reductase).
- Docking Studies : Use the compound’s 3D structure (optimized via DFT) to predict binding affinity and key interactions (e.g., hydrogen bonds with Ser/Thr residues, π-π stacking with Phe/Tyr).
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy. Correlate computational results with experimental IC values to validate predictions .
Q. What strategies resolve conflicting biological activity data across studies?
Contradictions may arise from assay variability or compound stability. Mitigation strategies:
- Standardized Protocols : Use CLSI guidelines for antimicrobial assays or NIH/NCATS recommendations for cytotoxicity.
- Stability Testing : Assess compound degradation in assay media (e.g., via LC-MS over 24–72 hours). Adjust storage conditions (e.g., -80°C under argon) if decomposition is observed.
- Meta-Analysis : Compare data across ≥3 independent studies using standardized metrics (e.g., logP-adjusted IC) .
Q. How does substitution on the oxadiazole ring influence pharmacological properties?
Structure-activity relationship (SAR) studies reveal:
- 4-Chlorophenyl Group : Enhances lipophilicity (logP ~2.5), improving membrane permeability but potentially increasing cytotoxicity.
- Ethanamine Side Chain : Protonation at physiological pH enhances solubility and interaction with anionic target sites (e.g., DNA grooves).
- Modifications : Replacing chlorine with fluorine reduces logP (logP ~2.0) but may lower antimicrobial potency. Adding a triazole ring (as in related compounds) introduces hydrogen-bonding capacity, improving target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
